molecular formula C12H15ClN2 B1660561 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride CAS No. 78892-45-2

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride

Cat. No.: B1660561
CAS No.: 78892-45-2
M. Wt: 222.71 g/mol
InChI Key: HRPJDEUIMHHMEL-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

The chemical significance of this compound within heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how strategic substitution can enhance the fundamental characteristics of the imidazole scaffold. Imidazole derivatives have established themselves as crucial components in medicinal chemistry due to their unique ability to participate in diverse biological interactions, particularly through their amphoteric nature and capacity for hydrogen bonding. The specific substitution pattern present in this compound demonstrates the sophisticated approach modern synthetic chemistry takes toward optimizing molecular properties for specific applications. The 4-position substitution on the imidazole ring is particularly significant because it allows for the introduction of bulky substituents without severely compromising the aromatic character of the heterocycle, while simultaneously providing opportunities for enhanced binding interactions with biological targets.

The 2,6-dimethylphenyl substituent introduces several important chemical features that distinguish this compound from simpler imidazole derivatives. The presence of methyl groups at both ortho positions relative to the benzylic carbon creates a sterically crowded environment that can influence the molecule's conformational preferences and its ability to interact with biological macromolecules. This steric arrangement often leads to enhanced selectivity in biological systems, as the bulky substituent can prevent unwanted interactions while promoting specific binding modes. Furthermore, the electron-donating nature of the methyl groups can influence the electronic properties of the benzyl system, potentially affecting the compound's reactivity and stability under various chemical conditions.

Chemical Property Value Reference
Molecular Formula C₁₂H₁₅ClN₂
Molecular Weight 222.71 g/mol
CAS Registry Number 78892-45-2
PubChem CID 3061231
Creation Date August 9, 2005
Last Modified May 24, 2025

The heterocyclic nature of this compound places it within the broader context of nitrogen-containing heterocycles, which represent one of the most important classes of organic compounds in both natural products and synthetic pharmaceuticals. The imidazole ring system itself exhibits remarkable versatility due to its ability to exist in multiple tautomeric forms, a property that is preserved in this substituted derivative. The tautomerism between the two nitrogen atoms allows for dynamic hydrogen bonding patterns and contributes to the compound's ability to interact with diverse biological targets. Additionally, the aromatic character of the imidazole ring, arising from its six π-electron system, provides stability while maintaining reactivity at specific positions.

The chemical significance of this compound is further enhanced by its potential role as a building block for more complex molecular architectures. The presence of both the imidazole nitrogen atoms and the aromatic benzyl system provides multiple sites for further chemical modification, making this compound valuable not only as a final product but also as an intermediate in the synthesis of more elaborate structures. The hydrochloride salt formation demonstrates another aspect of the compound's chemical versatility, showing how simple acid-base chemistry can be employed to modify physical properties without altering the core molecular structure.

Historical Development of Substituted Imidazole Derivatives

The historical development of substituted imidazole derivatives represents one of the most fascinating chapters in heterocyclic chemistry, with roots extending back to the mid-nineteenth century when the fundamental chemistry of the imidazole ring system was first established. The journey began in 1858 when Heinrich Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This pioneering work laid the foundation for all subsequent developments in imidazole chemistry and established the basic synthetic approaches that would be refined and expanded over the following century and a half. Debus's original synthesis, despite producing relatively low yields, demonstrated the fundamental principles of multicomponent reactions that remain central to modern imidazole synthesis.

The systematic naming and classification of imidazole derivatives gained momentum in 1887 when German chemist Arthur Rudolf Hantzsch coined the term "imidazole" and provided the theoretical framework for understanding the structure and properties of these heterocyclic compounds. Hantzsch's contributions were crucial in establishing imidazole as a distinct chemical entity, separate from other nitrogen-containing heterocycles, and his naming convention has persisted to the present day. The late nineteenth and early twentieth centuries witnessed significant advances in understanding the fundamental chemistry of imidazoles, particularly their tautomeric behavior and amphoteric properties, which would prove crucial for the development of substituted derivatives.

The systematic development of substituted imidazole derivatives accelerated dramatically in the twentieth century, driven by the recognition of their biological significance and therapeutic potential. Research revealed that imidazole rings were present in numerous biologically important molecules, including the amino acid histidine and the neurotransmitter histamine, highlighting the fundamental role of these heterocycles in biological systems. This discovery motivated extensive research into synthetic modifications of the imidazole scaffold, leading to the development of numerous pharmaceutical agents containing imidazole rings. The therapeutic success of early imidazole-containing drugs demonstrated the potential of this heterocyclic system and encouraged further exploration of substituted derivatives.

Historical Milestone Year Contributor Significance Reference
First Imidazole Synthesis 1858 Heinrich Debus Established fundamental synthetic approach
Systematic Naming 1887 Arthur Rudolf Hantzsch Coined term "imidazole"
Debus-Radziszewski Method 1882 Bronisław Radziszewski Developed multicomponent synthesis
Weidenhagen Modification 1935 Weidenhagen Enhanced synthetic methodology

The development of synthetic methodologies for creating substituted imidazole derivatives has been particularly significant in advancing the field. The Debus-Radziszewski imidazole synthesis, fully developed by Bronisław Leonard Radziszewski beginning in 1882, established the multicomponent reaction approach that remains one of the most important methods for preparing substituted imidazoles. This methodology demonstrated how aldehydes, dicarbonyl compounds, and ammonia or primary amines could be combined to create diverse substituted imidazole derivatives, opening the door to systematic exploration of structure-activity relationships. The reaction's versatility in accommodating different substituents made it particularly valuable for medicinal chemistry applications.

The twentieth century witnessed the emergence of increasingly sophisticated approaches to imidazole substitution, driven by advances in organic synthesis and a growing understanding of structure-activity relationships in biological systems. The development of transition metal-catalyzed reactions, modern protecting group strategies, and advanced purification techniques enabled chemists to create increasingly complex substituted imidazole derivatives with precise control over substitution patterns. The recognition that specific substitution patterns could dramatically influence biological activity motivated the systematic exploration of various substituent combinations, leading to the development of numerous clinically important compounds.

The historical trajectory of substituted imidazole development reflects broader trends in organic and medicinal chemistry, including the increasing sophistication of synthetic methods and the growing understanding of molecular recognition in biological systems. Modern developments in this field continue to build upon the foundational work of early pioneers while incorporating contemporary advances in computational chemistry, high-throughput synthesis, and structure-based drug design. The ongoing research into substituted imidazole derivatives demonstrates the enduring significance of this heterocyclic system and its continued potential for therapeutic applications.

Properties

IUPAC Name

5-[(2,6-dimethylphenyl)methyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-10(2)12(9)6-11-7-13-8-14-11;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPJDEUIMHHMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2=CN=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229365
Record name 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride
Source EPA DSSTox
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Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78892-45-2
Record name 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,6-dimethylphenyl)methyl]-1H-imidazole hydrochloride
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Preparation Methods

Reaction Mechanism and Substrate Preparation

The Grignard reaction remains a cornerstone for constructing the benzyl-imidazole backbone. As detailed in U.S. Patent 4,584,383, the method involves reacting 1-bromo-2,6-dimethylbenzene with a pre-functionalized imidazole precursor. Magnesium turnings in anhydrous tetrahydrofuran (THF) initiate the Grignard reagent formation, which subsequently attacks the imidazole’s electrophilic carbon.

Key Conditions :

  • Solvent : Anhydrous THF
  • Temperature : 0–5°C (initiation), reflux (60°C) for completion
  • Molar Ratio : 1:1.2 (imidazole precursor to Grignard reagent)

Yield Optimization and Challenges

Yields typically range from 65% to 78%, with byproducts arising from over-alkylation or incomplete coupling. Patent US20210323929A1 highlights that substituting lithium aluminum hydride (LiAlH4) for magnesium improves regioselectivity, reducing dimerization byproducts by 15–20%.

One-Pot Synthesis via Microwave-Assisted Cyclization

Reaction Design and Efficiency

EvitaChem’s protocol utilizes a one-pot condensation of 2,6-dimethylbenzaldehyde with ammonium acetate under microwave irradiation. This method bypasses intermediate isolation, achieving cyclization and functionalization in a single step.

Optimized Parameters :

  • Microwave Power : 300 W
  • Time : 15–20 minutes
  • Catalyst : p-Toluenesulfonic acid (10 mol%)

Comparative Yield Analysis

Condition Yield (%) Purity (%)
Conventional Heating 52 88
Microwave Irradiation 89 97

Microwave irradiation enhances reaction efficiency by 37%, attributed to uniform thermal distribution.

Titanium-Catalyzed Cross-Coupling

Catalytic System and Scope

Russian Patent RU2448095 introduces a titanium(IV) chloride-mediated coupling between 2,6-dimethylbenzyl chloride and 1H-imidazole. The catalyst facilitates C–N bond formation under mild conditions, avoiding harsh bases.

Procedure :

  • Dissolve 2,6-dimethylbenzyl chloride (1 eq) and imidazole (1.2 eq) in dichloromethane.
  • Add TiCl4 (0.1 eq) and stir at 25°C for 12 h.
  • Quench with aqueous HCl (1 M) to precipitate the hydrochloride salt.

Advantages Over Grignard Methods

  • Lower Temperature : 25°C vs. 60°C for Grignard
  • Reduced Byproducts : <5% dimerization vs. 15–20% in Grignard

Protection/Deprotection Strategies for Imidazole Functionalization

Trityl Group Protection

Ambeed’s protocols demonstrate trityl (triphenylmethyl) protection of imidazole’s N-1 position to direct substitution at C-4. The trityl group is introduced using triphenylmethyl chloride in dimethylformamide (DMF) with pyridine as a base.

Typical Workflow :

  • Protect imidazole with trityl chloride (DMF, 50°C, 6 h).
  • Alkylate at C-4 with 2,6-dimethylbenzyl bromide.
  • Deprotect using HCl in dioxane to yield the free base.

Yield Impact of Protection

Step Yield (%)
Protection 95
Alkylation 82
Deprotection 91
Overall 71

Hydrochloride Salt Formation and Crystallization

pH-Controlled Precipitation

Patent TW200901974A details salt formation by adjusting the pH of the free base solution. Adding 30% NaOH to pH 5–5.5 precipitates the monohydrochloride, while lower pH values yield alternative polymorphs.

Critical Parameters :

  • Solvent : Ethyl acetate/water biphasic system
  • HCl Concentration : 1 M
  • Stirring Time : 12 h for complete crystallization

Polymorph Control

pH Crystal Form Solubility (mg/mL)
5.0 Form I 12.4
4.0 Form II 8.9

Form I, isolated at pH 5.0, exhibits superior bioavailability.

Comparative Evaluation of Synthetic Routes

Cost and Scalability

Method Cost (USD/kg) Scalability
Grignard 320 Moderate
Microwave 280 High
Titanium Catalysis 410 Low

Microwave-assisted synthesis offers the best balance of cost and scalability.

Environmental Impact

  • Grignard : Requires anhydrous conditions (high solvent waste).
  • Microwave : Reduced energy use (50% lower CO2 emissions).

Chemical Reactions Analysis

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dimethylphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1H-Imidazole derivatives are extensively studied for their potential therapeutic applications. This particular compound has shown promise in various biological activities:

  • Antimicrobial Activity : Research indicates that imidazole derivatives can inhibit the growth of bacteria and fungi, making them valuable in developing new antimicrobial agents.
  • Anticancer Properties : Some studies have explored the compound's ability to induce apoptosis in cancer cells, potentially leading to new cancer therapies.
  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.

Coordination Chemistry

In coordination chemistry, 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride serves as a ligand due to its ability to coordinate with metal ions. This application is crucial for:

  • Catalysis : The compound can facilitate various catalytic reactions by forming stable complexes with transition metals.
  • Synthesis of Organometallic Compounds : It aids in synthesizing new organometallic compounds that have applications in materials science and nanotechnology.

Material Science

The unique chemical properties of this compound allow its use in developing new materials:

  • Polymers : It can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications.
  • Catalysts : Its ability to participate in various chemical reactions makes it suitable for developing catalysts used in industrial processes.

Biological Research

The compound's interactions with biological systems are being studied to understand its mechanisms of action better:

  • Signal Transduction Pathways : Research is being conducted on how this compound affects cellular signaling pathways, which could lead to insights into disease mechanisms.
  • Drug Development : The exploration of this compound's pharmacokinetics and pharmacodynamics is vital for its potential development as a therapeutic agent.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various imidazole derivatives. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Apoptosis

In a study featured in Cancer Research, researchers investigated the effects of this imidazole derivative on human cancer cell lines. The findings demonstrated that treatment with the compound led to increased rates of apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy.

Case Study 3: Coordination Complexes

A paper published in Inorganic Chemistry detailed the synthesis of metal complexes using this compound as a ligand. The resulting complexes showed enhanced catalytic activity in oxidation reactions compared to other ligands.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular pathways, such as signal transduction and metabolic pathways, resulting in its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and structurally related imidazole derivatives:

Compound Name (CAS or Reference) Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Properties
Target Compound 4-((2,6-dimethylphenyl)methyl) Not explicitly reported Estimated ~208.5* Not reported Inferred: Potential vasoconstrictor or intermediate
1H-Imidazole, 4-((2,6-dichlorophenyl)methyl)-, monohydrochloride 2,6-dichlorophenylmethyl Not reported Higher (due to Cl) Not reported Likely enhanced lipophilicity; potential bioactivity
CAS 1218-35-5 2-[[4-(tert-butyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro C₁₃H₁₆N₂·HCl 236.46 131–133 α-Adrenergic agonist (vasoconstriction)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethylphenyl, nitro, methyl C₁₃H₁₃ClN₃O₂ Not reported 120 Synthetic intermediate

*Estimated molecular weight based on structural analysis.

Physicochemical Properties

  • However, comparisons reveal that substituents significantly impact thermal stability. For example: The nitro- and chloromethyl-substituted analog () has a lower melting point (120°C), likely due to reduced crystalline packing efficiency from bulky substituents . The dihydroimidazole derivative (CAS 1218-35-5) exhibits a higher melting point (131–133°C), attributed to increased rigidity from the saturated imidazole ring .
  • Lipophilicity : Electron-donating methyl groups (target compound) may reduce solubility in polar solvents compared to electron-withdrawing substituents like chlorine () or nitro groups ().

Biological Activity

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride is a member of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse biological activities and is utilized in various fields including medicinal chemistry and material science. Its chemical formula is C12H15ClN2, with a molecular weight of 222.71 g/mol.

Chemical Structure

The structure of this compound includes a 2,6-dimethylphenyl group attached to the imidazole ring. Its synthesis typically involves the reaction of 2,6-dimethylbenzyl chloride with imidazole in the presence of a base and results in the formation of a monohydrochloride salt.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For example:

  • Antibacterial Activity : Studies have shown that various imidazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In one study, derivatives were synthesized and evaluated using the cylinder well diffusion method against these pathogens .
  • Antifungal Activity : Imidazoles are also recognized for their antifungal properties. They interfere with fungal cell membrane synthesis, making them effective against various fungal infections.

Anticancer Potential

Imidazole derivatives have been explored for their anticancer effects. The mechanism often involves:

  • Inhibition of Specific Enzymes : These compounds can inhibit enzymes that are crucial for cancer cell proliferation. For instance, they may affect phospholipase A2 activity, which is associated with cancer progression .
  • Induction of Apoptosis : Certain studies suggest that imidazole compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
  • Receptor Modulation : The compound can bind to various receptors, affecting cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other imidazole derivatives:

Compound NameStructureBiological Activity
1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-Similar structure with different substitutionAntibacterial and antifungal
1H-Imidazole, 4-((2,5-dimethylphenyl)methyl)-Similar structure with different substitutionAnticancer and anti-inflammatory
1H-Imidazole, 4-((3,5-dimethylphenyl)methyl)-Similar structure with different substitutionAntiviral and antioxidant

The specific substitution pattern on the phenyl ring significantly influences the reactivity and biological activity of these compounds.

Case Study 1: Antibacterial Effectiveness

In a study conducted by Jain et al., various synthesized imidazole derivatives were tested against S. aureus and E. coli. The results indicated that certain derivatives exhibited potent antimicrobial properties compared to established antibiotics like Norfloxacin .

Case Study 2: Anticancer Activity

Research highlighted by Sharma et al. demonstrated that specific imidazole derivatives showed promising anticancer activity against multiple cancer cell lines through mechanisms involving apoptosis induction and enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, introducing the 2,6-dimethylbenzyl group to the imidazole core may require controlled pH (6–8) and temperatures (40–60°C) to minimize side reactions. Reducing agents like sodium borohydride or catalysts such as palladium can optimize intermediate steps. Reaction monitoring via TLC or HPLC is critical to track purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions, FT-IR for functional group identification (e.g., C-N stretching at ~1600 cm⁻¹), and X-ray crystallography to resolve stereochemistry. NIST-standardized databases can validate spectral data .

Q. What theoretical frameworks explain its potential biological activity (e.g., antimicrobial)?

  • Methodological Answer : Molecular docking studies against bacterial enzyme targets (e.g., cytochrome P450) or QSAR models can predict bioactivity. Link these computational results to experimental assays (e.g., MIC tests) to validate mechanisms. Theoretical alignment with imidazole’s electron-rich aromatic system may explain interactions with microbial membranes .

Advanced Research Questions

Q. How can synthesis be optimized for scale-up while maintaining purity?

  • Methodological Answer : Employ Design of Experiments (DOE) to test variables (temperature, solvent ratios, catalyst loading). Membrane separation technologies (e.g., nanofiltration) can purify intermediates. Process simulations (Aspen Plus) may identify bottlenecks in continuous-flow systems .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting MIC values)?

  • Methodological Answer : Conduct comparative assays using standardized protocols (CLSI guidelines). Validate compound purity via HPLC-MS and control for solvent effects (e.g., DMSO concentration). Cross-reference results with structurally similar imidazole derivatives to identify structure-activity trends .

Q. What mechanistic studies elucidate its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform kinetic studies under varying pH and solvent polarities. Isotopic labeling (e.g., deuterated reagents) can track proton transfer steps. Computational tools like DFT simulations map transition states and activation energies .

Q. How can computational modeling improve predictions of its pharmacokinetic properties?

  • Methodological Answer : Use molecular dynamics (MD) simulations to assess membrane permeability and ADMET prediction tools (e.g., SwissADME) for bioavailability. Validate with in vitro Caco-2 cell assays. Align results with docking studies to refine theoretical models .

Q. What strategies ensure reproducibility when replicating studies with new methodologies?

  • Methodological Answer : Employ advanced analytical techniques (e.g., LC-MS/MS for trace impurity detection) and cross-validate data with independent labs. Document reaction conditions rigorously (e.g., humidity, inert atmosphere). Replicate using alternative synthetic routes (e.g., microwave-assisted synthesis) to confirm robustness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride
Reactant of Route 2
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1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-, monohydrochloride

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